molecular formula C10H14N2O B11742547 4-(Oxan-4-yl)pyridin-2-amine

4-(Oxan-4-yl)pyridin-2-amine

Cat. No.: B11742547
M. Wt: 178.23 g/mol
InChI Key: MUCDFZYUNSIRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Oxan-4-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an oxan-4-yl group at the 4-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with oxan-4-yl intermediates. One common method involves the nucleophilic substitution reaction where a pyridine derivative is reacted with an oxan-4-yl halide in the presence of a base. The reaction conditions often include solvents like acetonitrile or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Oxan-4-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)thiazol-2-amine: Similar in structure but contains a thiazole ring instead of an oxan-4-yl group.

    N-(pyridin-4-yl)pyridin-4-amine: Contains an additional pyridine ring.

    2-(pyridin-4-yl)oxan-4-amine: Similar but with different substitution patterns

Uniqueness

4-(Oxan-4-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxan-4-yl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-(oxan-4-yl)pyridin-2-amine

InChI

InChI=1S/C10H14N2O/c11-10-7-9(1-4-12-10)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2,(H2,11,12)

InChI Key

MUCDFZYUNSIRPL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=NC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.